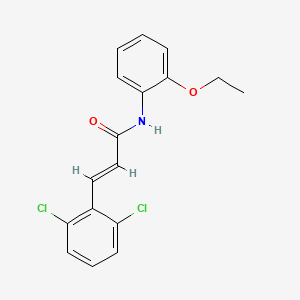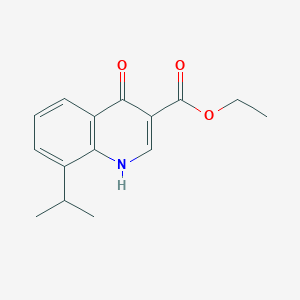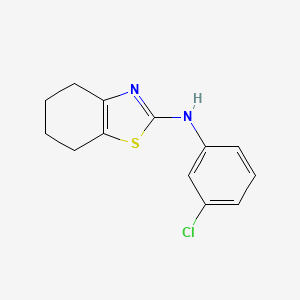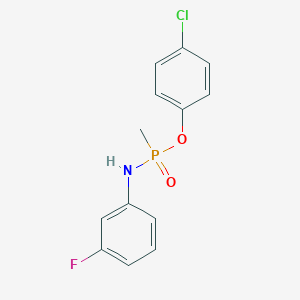
3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide, also known as DCPA, is a compound that has been widely studied for its potential use as an herbicide. It belongs to the class of compounds known as aryloxyalkanoic acids and has a molecular weight of 365.2 g/mol.
Wirkmechanismus
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the growth of the weed's root system. This prevents the weed from being able to absorb water and nutrients from the soil, ultimately leading to its death.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some plants. 3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide has also been shown to have some potential for bioaccumulation in certain organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide in lab experiments is its high level of purity. This allows researchers to more accurately control the dosage and concentration of the compound. However, one limitation is that 3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide. One area of interest is the development of more effective formulations of the compound. Another area of interest is the study of 3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide's potential effects on non-target organisms, such as beneficial insects and soil microbes. Additionally, there is potential for the use of 3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide in combination with other herbicides to create more effective weed control strategies.
Synthesemethoden
3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2,6-dichlorophenol with ethyl 2-bromoacetate to form 2,6-dichlorophenyl 2-bromoacetate. This intermediate is then reacted with 2-ethoxyaniline to form 3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide has been widely studied for its potential use as an herbicide. It has been shown to be effective against a variety of weeds, including grasses and broadleaf weeds. 3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)acrylamide has also been studied for its potential use as a pre-emergent herbicide, meaning that it is applied before the weeds emerge from the soil.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-2-22-16-9-4-3-8-15(16)20-17(21)11-10-12-13(18)6-5-7-14(12)19/h3-11H,2H2,1H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTZZJQTUYSZOM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629804.png)
![2-({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5629810.png)


![3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)
![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)


![2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)